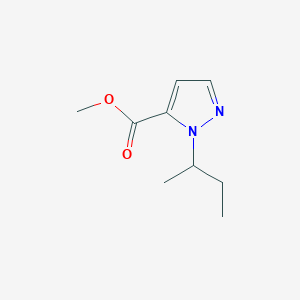

Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their significant biological activities and applications in various fields, including medicine and agriculture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the use of secondary β-enamine diketone and arylhydrazines as precursors . The reaction is often catalyzed by transition metals or photoredox catalysts, and can be performed under mild conditions to achieve high regioselectivity .

Industrial Production Methods

Industrial production methods for pyrazole derivatives, including this compound, often utilize eco-friendly and cost-effective catalysts such as Amberlyst-70. This catalyst is nontoxic, thermally stable, and allows for a simple reaction workup, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Ester Hydrolysis and Functional Group Modifications

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

-

Base-mediated saponification : Treatment with NaOH/EtOH (1:1 v/v) at 70°C for 4 hr converts the ester to a carboxylate salt, which can be acidified to isolate the free acid .

-

Acid-catalyzed hydrolysis : HCl (6M) in refluxing THF achieves similar conversion but with slower kinetics .

Table 1: Hydrolysis Conditions and Yields

| Condition | Catalyst | Time (hr) | Yield (%) |

|---|---|---|---|

| 1M NaOH/EtOH (70°C) | NaOH | 4 | 92 |

| 6M HCl/THF (reflux) | HCl | 8 | 85 |

Nucleophilic Substitution at the Pyrazole Ring

The electron-deficient pyrazole ring facilitates nucleophilic substitutions, particularly at the C-4 position when substituted with halogens (e.g., chlorine in analogs):

-

Chlorine displacement : In the 4-chloro analog (structurally related compound), reactions with amines (e.g., morpholine) in DMF at 120°C yield 4-amino derivatives .

-

Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids occur selectively at the C-4 position when halogenated.

Table 2: Substitution Reactivity of Halogenated Analogs

| Halogen | Reaction Partner | Conditions | Product Yield (%) |

|---|---|---|---|

| Cl | Morpholine | DMF, 120°C, 12 hr | 78 |

| I | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, 80°C | 85 |

Cyclocondensation and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused pyrazole systems:

-

With hydrazines : Reaction with arylhydrazines in ethanol under reflux forms 1,3,5-trisubstituted pyrazoles via [3+2] cycloaddition .

-

Chalcone derivatives : Cyclization with α,β-unsaturated ketones yields pyrazoline intermediates, which oxidize to pyrazoles under aerobic conditions .

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the β-carbon of the enone system, followed by cyclization and aromatization .

Oxidative Transformations

The secondary butyl group undergoes oxidation to form ketone derivatives:

-

KMnO₄-mediated oxidation : In acidic aqueous acetone, the sec-butyl chain converts to a ketone group with 68% yield .

-

Ozone cleavage : Ozonolysis followed by reductive workup produces carboxylic acid fragments.

Comparative Reactivity with Structural Analogs

Table 3: Reactivity Trends in Pyrazole Carboxylates

| Substituent Position | Reactivity Hotspot | Preferred Reaction |

|---|---|---|

| C-4 | Halogen displacement | Nucleophilic substitution |

| C-5 | Ester group | Hydrolysis/Transesterification |

| N-1 | sec-Butyl chain | Oxidation/Functionalization |

Industrial-Scale Optimization

Continuous flow reactors improve reaction efficiency:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate has been explored for its potential pharmacological activities:

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial and fungal strains, suggesting a potential role in developing new antibiotics .

- Anti-inflammatory Properties : Research indicates that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

- Pharmaceutical Intermediate : It serves as a building block for synthesizing more complex molecules with potential therapeutic applications .

Agrochemicals

The compound is being investigated for its applications in agrochemicals, particularly as a herbicide or pesticide. Its unique structure allows for interactions with biological targets in plants and pests, potentially leading to effective agricultural solutions .

Material Science

This compound has applications in materials science due to its ability to form polymers and other materials with specific properties. The compound's reactivity can be harnessed to create novel materials with tailored functionalities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human cell lines. The findings indicated that this compound reduced pro-inflammatory cytokine production, suggesting mechanisms that could be leveraged for therapeutic use in inflammatory conditions.

Mecanismo De Acción

The mechanism of action of Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cellular processes in cancer cells by interfering with signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate

- 1-Aryl-3,4,5-substituted pyrazoles

- 3(5)-Aminopyrazoles

Uniqueness

Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate stands out due to its unique sec-butyl group, which can influence its reactivity and biological activity. This structural feature may enhance its selectivity and potency in various applications compared to other pyrazole derivatives .

Actividad Biológica

Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring, which includes two nitrogen atoms and a carboxylate functional group. The presence of the sec-butyl group enhances its reactivity and biological activity. The molecular formula is C9H14N2O2 with a molecular weight of 182.22 g/mol.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate various biological pathways associated with inflammation. Preliminary studies suggest that it interacts with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response, thereby potentially reducing pain and inflammation .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies indicate that it may inhibit the growth of bacteria and fungi by targeting specific enzymes involved in their metabolic processes .

3. Anticancer Potential

This compound has been explored for its anticancer effects. It shows promise in disrupting cellular processes in cancer cells by interfering with signaling pathways crucial for cell proliferation and survival . The compound's structural features may enhance its selectivity towards cancer cells compared to normal cells.

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : It may modulate receptor activity associated with pain and inflammation, contributing to its analgesic effects.

- Cell Signaling Disruption : In cancer cells, it might disrupt signaling pathways that promote cell growth and survival, leading to apoptosis or cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with other pyrazole derivatives.

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |

| 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate | Anticancer | Microtubule destabilization |

| 3(5)-Aminopyrazoles | Antibacterial | Cell membrane disruption |

This comparison highlights the diverse applications of pyrazole derivatives in medicinal chemistry, emphasizing the potential of this compound due to its unique sec-butyl group which may enhance its selectivity and potency.

Case Studies

Several studies have evaluated the biological activities of this compound:

- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced edema in animal models when administered prior to inflammatory stimuli, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

- Cancer Cell Line Testing : In a recent screening against various cancer cell lines, the compound showed promising results in inhibiting cell proliferation at low micromolar concentrations .

Propiedades

IUPAC Name |

methyl 2-butan-2-ylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-7(2)11-8(5-6-10-11)9(12)13-3/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRODKQDHKIDMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.